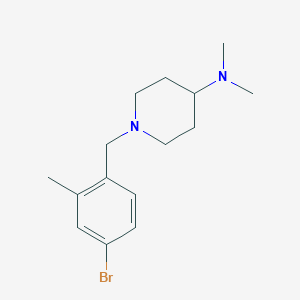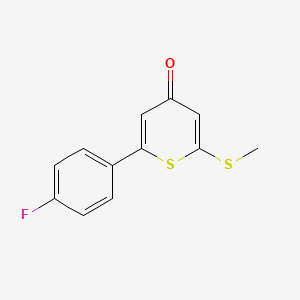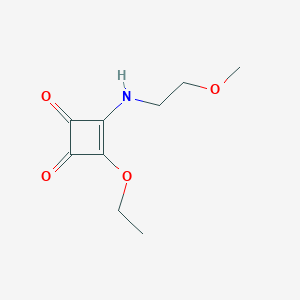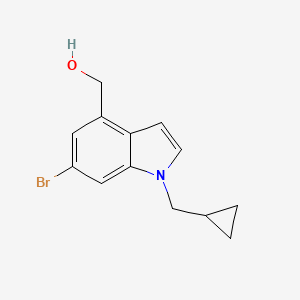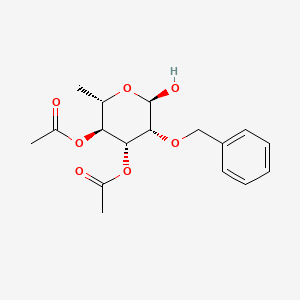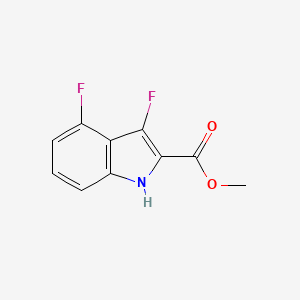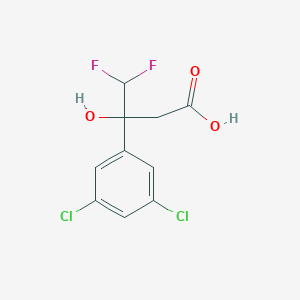
N-Ethyl-1-phenyl-1-ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-1-phenyl-1-ethanamine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of phenethylamine and is commonly used in various chemical and pharmaceutical applications. This compound is known for its stimulant properties and is often studied for its potential effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-1-phenyl-1-ethanamine hydrochloride can be synthesized through several methods. One common method involves the alkylation of phenethylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-1-phenyl-1-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
Applications De Recherche Scientifique
N-Ethyl-1-phenyl-1-ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, including its use as a stimulant and in the treatment of certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of N-Ethyl-1-phenyl-1-ethanamine hydrochloride involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A primary amine with similar stimulant properties.
N-Methyl-1-phenyl-1-ethanamine: Another derivative of phenethylamine with a methyl group instead of an ethyl group.
Amphetamine: A well-known stimulant with a similar structure but different pharmacological effects.
Uniqueness
N-Ethyl-1-phenyl-1-ethanamine hydrochloride is unique due to its specific ethyl substitution, which influences its pharmacokinetic and pharmacodynamic properties. This substitution can affect the compound’s potency, duration of action, and metabolic pathways compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H16ClN |
|---|---|
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
N-ethyl-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-11-9(2)10-7-5-4-6-8-10;/h4-9,11H,3H2,1-2H3;1H |
Clé InChI |
ASAAOCRKQJJBBU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



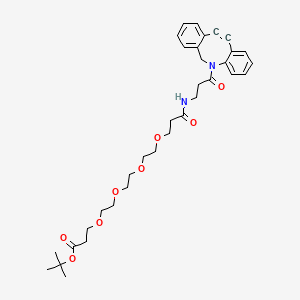
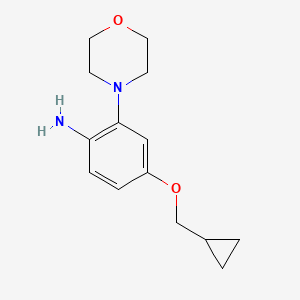
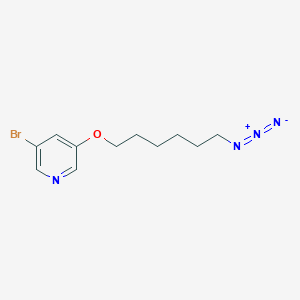
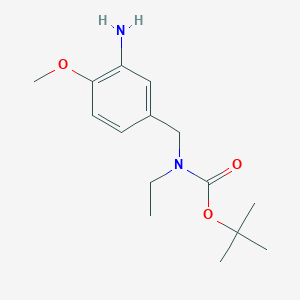
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
